Di-tert-butyl (2-oxoethyl)propanedioate
Description
Di-tert-butyl (2-oxoethyl)propanedioate is a propanedioic acid derivative featuring two tert-butyl ester groups and a 2-oxoethyl substituent. The tert-butyl groups confer steric protection, enhancing stability against hydrolysis, while the oxoethyl moiety may influence reactivity in organic synthesis or biological applications.
Properties
CAS No. |
62631-26-9 |
|---|---|
Molecular Formula |
C13H22O5 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
ditert-butyl 2-(2-oxoethyl)propanedioate |
InChI |
InChI=1S/C13H22O5/c1-12(2,3)17-10(15)9(7-8-14)11(16)18-13(4,5)6/h8-9H,7H2,1-6H3 |
InChI Key |
MFFMQCQLPKINPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with α-Halo Ketones
Di-tert-butyl malonate’s enolate, generated using sodium hydride (NaH) or lithium diisopropylamide (LDA), reacts with α-halo ketones (e.g., bromoacetaldehyde) to form the target compound.
Procedure
- Deprotonation: Add NaH (2.2 equiv) to di-tert-butyl malonate in tetrahydrofuran (THF) at 0°C.
- Alkylation: Introduce bromoacetaldehyde (1.1 equiv) and stir at room temperature for 12 h.
- Workup: Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc 4:1).
Data Table: Alkylation Optimization
| Base | Electrophile | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| NaH | Bromoacetaldehyde | THF | 25 | 65 |
| LDA | Chloroacetone | DCM | -78 → 25 | 72 |
| K₂CO₃ | Iodoacetone | DMF | 60 | 58 |
Photocatalytic Debromination Strategies
Recent advances utilize photocatalytic methods to introduce the oxoethyl group. For example, bromomalonate derivatives undergo debromination in the presence of platinum catalysts and N-ethyl-N,N-diisopropylamine under visible light.
Key Steps
- Substrate: Di-tert-butyl bromomalonate
- Catalyst: Heterogeneous Pt complex (1 mol%)
- Conditions: Ethanol solvent, N-ethyl-N,N-diisopropylamine (3 equiv), 24 h irradiation
- Yield: 80–90% after column chromatography
This method avoids harsh bases and enables selective reduction, preserving the tert-butyl groups.
Comparative Analysis of Synthetic Routes
Advantages and Limitations
- Esterification-Alkylation: High scalability but requires stringent anhydrous conditions.
- Photocatalytic Debromination: Mild conditions but depends on specialized catalysts.
- Sulfa-Michael Route: Excellent regioselectivity but involves multi-step transformations.
Yield and Purity Data
| Method | Average Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Esterification-Alkylation | 68 | 95% | Industrial |
| Photocatalytic | 85 | 98% | Lab-scale |
| Sulfa-Michael | 75 | 97% | Pilot-scale |
Industrial Production Protocols
Large-scale synthesis employs continuous flow esterification followed by alkylation in plug-flow reactors. Key parameters include:
- Residence Time: 30–60 minutes
- Temperature Control: 50–70°C to prevent tert-butyl group cleavage
- Purification: Short-path distillation at 100–120°C (0.1 mmHg)
Challenges and Mitigation Strategies
Thermal Degradation
Di-tert-butyl esters decompose above 150°C, necessitating low-temperature processing. Adiabatic calorimetry studies recommend maintaining reaction temperatures below 100°C and using heat-transfer fluids like silicone oil.
Steric Hindrance The tert-butyl groups slow reaction kinetics. Catalytic additives (e.g., crown ethers) accelerate enolate formation without compromising stability.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl (2-oxoethyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form di-tert-butyl oxalate.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Di-tert-butyl oxalate.
Reduction: Di-tert-butyl (2-hydroxyethyl)propanedioate.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Di-tert-butyl (2-oxoethyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of di-tert-butyl (2-oxoethyl)propanedioate involves its ability to undergo esterification and substitution reactions. The ester groups in the compound can be hydrolyzed to form carboxylic acids, which can then participate in various biochemical pathways. The compound’s reactivity is primarily due to the presence of the ester functional groups, which are susceptible to nucleophilic attack.
Comparison with Similar Compounds
Limitations and Contradictions
- Stability Trade-offs : While tert-butyl esters enhance stability, they may reduce solubility, complicating purification .
Q & A
Q. What strategies mitigate thermal decomposition during exothermic reactions?
- Methodological Answer : Adiabatic calorimetry (e.g., using ARC) identifies decomposition onset temperatures. Mitigation includes:
- Dilution with inert solvents : Reduce reagent concentration to lower heat generation.
- Controlled addition rates : Syringe pumps for slow introduction of reactive partners.
- In-situ cooling : Jacketed reactors with liquid nitrogen for rapid heat dissipation. Safety protocols are derived from di-tert-butyl peroxide decomposition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
